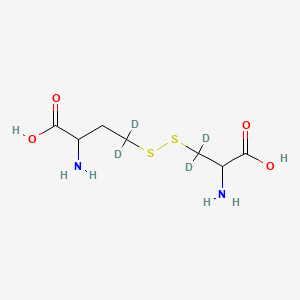
Homocysteine-cysteine disulfide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homocysteine-cysteine disulfide-d4 is a compound that consists of homocysteine and cysteine linked by a disulfide bond. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. Homocysteine and its derivatives are sulfur-containing amino acids that play significant roles in various biological processes, including the methionine cycle and the transsulfuration pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of homocysteine-cysteine disulfide-d4 typically involves the formation of a disulfide bond between homocysteine and cysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Homocysteine-cysteine disulfide-d4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free homocysteine and cysteine.
Substitution: Various thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Homocysteine-cysteine disulfide-d4 has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of thiol-containing compounds.
Biology: Studied for its role in redox biology and cellular signaling.
Medicine: Investigated for its involvement in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Homocysteine-cysteine disulfide-d4 exerts its effects through its involvement in redox reactions and cellular signaling pathways. The disulfide bond can be reduced to release free thiol groups, which participate in various biochemical processes. The compound can modulate the redox status of cells and influence the activity of redox-sensitive enzymes and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Homocystine: The symmetrical disulfide of homocysteine.
Cystine: The disulfide of cysteine.
Homocysteine-cysteinylglycine disulfide: A mixed disulfide involving homocysteine, cysteine, and glycine.
Uniqueness
Homocysteine-cysteine disulfide-d4 is unique due to its isotopic labeling with deuterium, which makes it useful in mass spectrometry studies. This labeling allows for precise quantification and tracking of the compound in biological systems .
Eigenschaften
Molekularformel |
C7H14N2O4S2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-amino-4-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i2D2,3D2 |
InChI-Schlüssel |
YPWSLBHSMIKTPR-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N |
Kanonische SMILES |
C(CSSCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


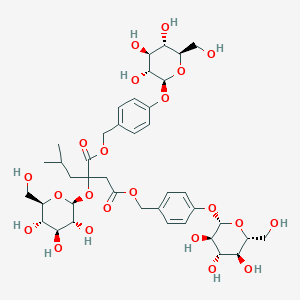

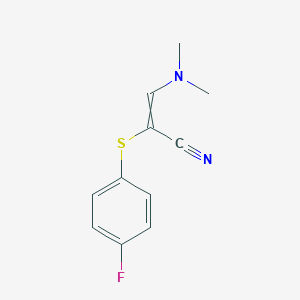


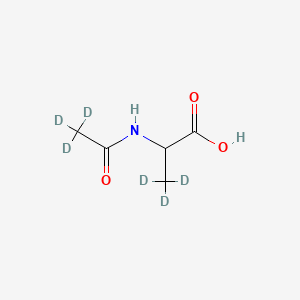
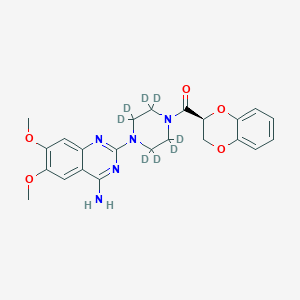
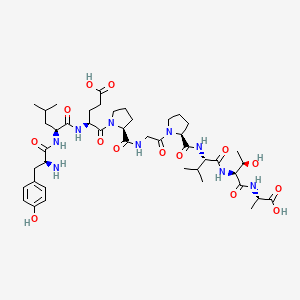
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
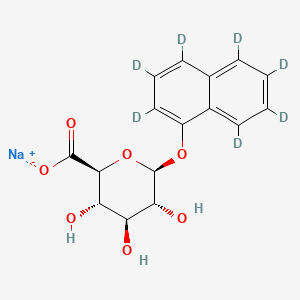
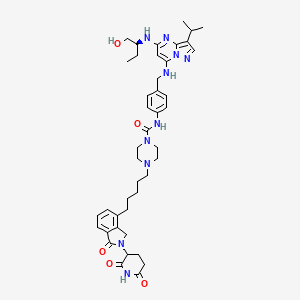
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
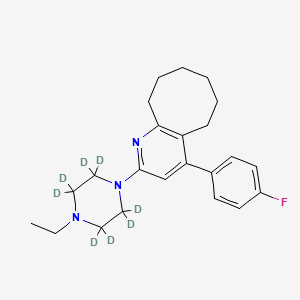
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
